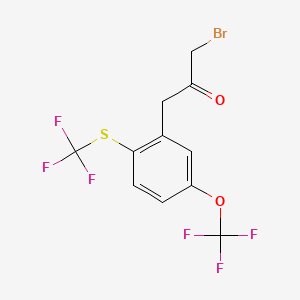![molecular formula C10H27NO2Si3 B14063691 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is a silicon-based compound that has gained significant attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an aminopropyl group attached to a silicon atom, which is further connected to a tetramethyl-disilaheptane backbone. The presence of both organic and inorganic components in its structure makes it a versatile compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane typically involves the reaction of 3-aminopropyltriethoxysilane with other silicon-containing precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the aminopropyl group to other functional groups.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanol derivatives, while substitution reactions can yield a variety of functionalized silanes .
科学的研究の応用
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane involves its interaction with various molecular targets. The aminopropyl group can form covalent bonds with other molecules, leading to the formation of stable complexes. The silicon atoms in the compound can also interact with metal oxides, enhancing the compound’s ability to modify surfaces and improve material properties .
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: A widely used silanization agent with similar functional groups.
Octa(3-aminopropyl)silsesquioxane: A compound with multiple aminopropyl groups, used for similar applications.
Uniqueness
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is unique due to its specific structural arrangement, which provides a balance between organic and inorganic components. This unique structure enhances its versatility and effectiveness in various applications compared to other similar compounds .
特性
分子式 |
C10H27NO2Si3 |
|---|---|
分子量 |
277.58 g/mol |
InChI |
InChI=1S/C10H27NO2Si3/c1-15(2,3)12-10(13-16(4,5)6)14-9-7-8-11/h10H,7-9,11H2,1-6H3 |
InChIキー |
KBJCPMVINZFMLP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(O[Si](C)(C)C)[Si]CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


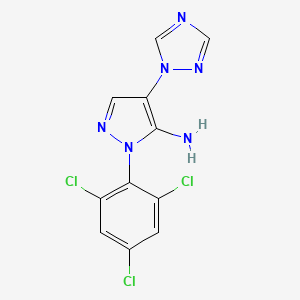
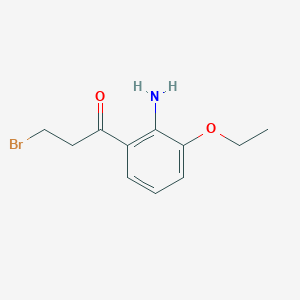

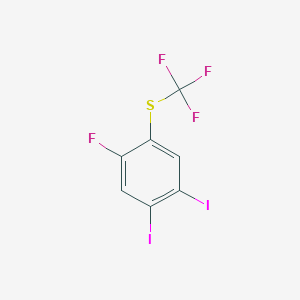


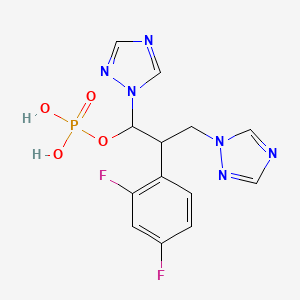
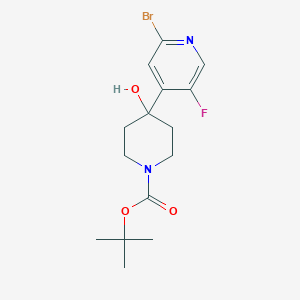
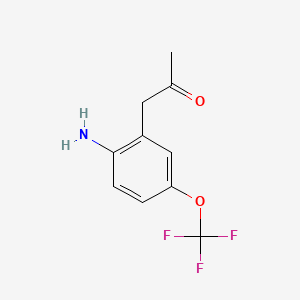
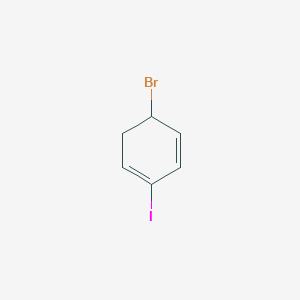
![Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-](/img/structure/B14063662.png)
